4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of halogenated aromatic compounds, specifically:
[] Sigma-Aldrich product page for 4-Bromo-2-fluorophenol: [2] Research article on the synthesis and characterization of iodoanisoles for OLEDs:
4-Br-2-F-phenol can also act as a precursor for the synthesis of various biologically active molecules, including:
4-Bromo-2-fluorophenol is an aromatic organic compound with the chemical formula C6H4BrFO. It is a colorless to light orange/yellow liquid at room temperature [, ]. While not naturally occurring, it serves as a valuable intermediate for the synthesis of various other molecules relevant to scientific research [].
The key feature of 4-Bromo-2-fluorophenol's structure is the six-membered benzene ring with a hydroxyl group (OH) attached at the second position and a fluorine (F) atom at the fourth position. A bromine (Br) atom is also attached to the ring at the fourth position relative to the hydroxyl group [, ]. This arrangement places the electron-withdrawing fluorine atom opposite the electron-donating bromine atom, creating a dipole moment within the molecule [].
4-Bromo-2-fluorophenol is primarily used as a starting material for the synthesis of other compounds. Here are two relevant examples:
4-Bromo-2-fluorophenol itself is not known to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other molecules with potential biological activities.
4-Bromo-2-fluorophenol is considered harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation [].